molecular formula C18H28N2O B3853928 1'-(2-phenylethyl)-1,4'-bipiperidin-4-ol

1'-(2-phenylethyl)-1,4'-bipiperidin-4-ol

Cat. No. B3853928
M. Wt: 288.4 g/mol
InChI Key: FGMRLPLSPKIGEF-UHFFFAOYSA-N
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Description

Fentanyl, a synthetic opioid, is a lipophilic phenylpiperidine derivative with both analgesic and anesthetic properties . It works by binding to the body’s opioid receptors, which are found in areas of the brain that control pain and emotions . Fentanyl is a synthetic drug, meaning it does not occur in nature .


Synthesis Analysis

The synthesis of fentanyl and its analogs generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation, and O -methylation . Phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .


Molecular Structure Analysis

The molecular structure of fentanyl is more lipophilic, meaning it dissolves in fat (fat-friendly) while morphine is hydrophilic (water-loving) and shows a relatively low lipid solubility, about 2.5% of fentanyl . This means that fentanyl can quickly enter the brain, initiating a maximal effect within 5 minutes .


Chemical Reactions Analysis

The metabolism of new fentanyl analogs can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation, and O -methylation .

Mechanism of Action

Fentanyl selectively binds to the mu-receptor in the central nervous system (CNS), in the same way as morphine or heroin . When an opioid drug binds to these receptors, they drive up dopamine levels in the brain’s reward areas, producing a state of euphoria and relaxation .

Safety and Hazards

Fentanyl’s effects resemble those of heroin and include euphoria, drowsiness, sedation, addiction, respiratory depression, and can lead to unconsciousness, coma, and death . It is a schedule II prescription drug, and it is typically used to treat patients with severe pain or to manage pain after surgery .

Future Directions

Many different fentanyl derivatives have been developed by pharmaceutical companies to study the analgesic and anesthetic potency effects of adding various substituents to the basic molecule . Small changes in the chemical structure can produce more or less potent derivatives and even enantiomers of specific derivatives can have vastly different potencies . Unfortunately, this approach has been mimicked by chemists in clandestine laboratories to produce “designer” or illicit non-pharmaceutical fentanyl (NPF) derivatives .

properties

IUPAC Name

1-[1-(2-phenylethyl)piperidin-4-yl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c21-18-9-14-20(15-10-18)17-7-12-19(13-8-17)11-6-16-4-2-1-3-5-16/h1-5,17-18,21H,6-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMRLPLSPKIGEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(CC2)O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2-Phenylethyl)piperidin-4-yl]piperidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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